1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC16338597
Molecular Formula: C17H18ClN3O4S2
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN3O4S2 |
|---|---|
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-5-oxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H18ClN3O4S2/c18-13-3-5-14(6-4-13)21-11-12(10-15(21)22)17(23)19-7-8-20-27(24,25)16-2-1-9-26-16/h1-6,9,12,20H,7-8,10-11H2,(H,19,23) |
| Standard InChI Key | OEVIDZKXVYYIHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Introduction
1-(4-Chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound integrates multiple functional groups, including a chlorophenyl moiety, a sulfonyl-substituted thiophene, and a pyrrolidine ring, which contribute to its diverse chemical and biological properties. Its structural complexity makes it a potential candidate for pharmacological and material science applications.
Structural Features and Nomenclature
The compound's structure is defined by:
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A 4-chlorophenyl group attached to the pyrrolidine ring at position 1.
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A 5-oxo group on the pyrrolidine ring.
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A carboxamide functional group at position 3.
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A thiophene ring substituted with a sulfonyl group, linked via an ethylamine spacer to the carboxamide nitrogen.
The IUPAC name reflects these features, emphasizing its systematic assembly. Its molecular formula and molecular weight are crucial for analytical characterization, but specific data was not found in the provided sources.
Synthesis
Although specific synthetic routes for this exact compound were not detailed in the search results, general methodologies for similar pyrrolidine derivatives involve:
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Cyclization reactions: Pyrrolidine rings are commonly synthesized through cyclization of amino acid derivatives or diketones.
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Functionalization: The incorporation of chlorophenyl and thiophene-sulfonyl groups likely involves nucleophilic substitution or cross-coupling reactions.
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Amide bond formation: The carboxamide group is typically introduced via condensation reactions between carboxylic acids (or their derivatives) and amines.
For example, related compounds like 1-(4-chlorophenyl)-5-oxopyrrolidine derivatives have been synthesized using catalytic systems such as CuI/Ph₃P in polar solvents .
Analytical Characterization
Characterization techniques for similar compounds include:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity and identify functional groups.
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Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
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Infrared Spectroscopy (IR): To detect characteristic bonds like C=O (carbonyl), C-Cl (chlorine), and S=O (sulfonyl).
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X-ray Crystallography: For precise three-dimensional structural elucidation.
Biological Activity
While no direct studies on this compound were found, structurally related molecules exhibit significant bioactivity:
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Anti-inflammatory potential: Pyrrolidine-based carboxamides have been explored as inhibitors of enzymes like 5-lipoxygenase .
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Antioxidant activity: Compounds with thiophene or sulfonyl groups are known to scavenge free radicals effectively .
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Anticancer properties: Similar derivatives have shown cytotoxicity against tumor cells .
The combination of these moieties in this compound suggests it could be investigated for multi-target therapeutic applications.
Potential Applications
Based on structural analogs:
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Pharmaceuticals: As a candidate for anti-inflammatory, antioxidant, or anticancer agents.
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Material Science: Sulfonyl-containing heterocycles are useful in designing advanced materials due to their electronic properties.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided; inferred based on structure |
| Functional Groups | Chlorophenyl, Pyrrolidine, Carboxamide, Sulfonyl-thiophene |
| Key Analytical Techniques | NMR, MS, IR, X-ray Crystallography |
| Potential Bioactivities | Anti-inflammatory, Antioxidant, Anticancer |
| Synthetic Challenges | Multi-step synthesis involving cyclization, substitution, and condensation |
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